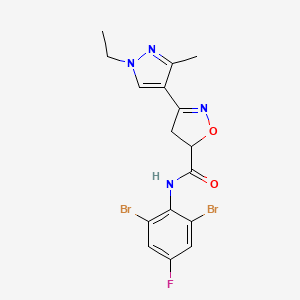![molecular formula C14H11Br2N3O3S2 B10894703 5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE is a complex organic compound characterized by its brominated phenoxy and pyrazolyl groups attached to a thiophenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Phenoxy Group Introduction: The brominated pyrazole is reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form the 4-bromophenoxy derivative.
Sulfonamide Formation: Finally, the thiophene sulfonamide moiety is introduced through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the brominated phenoxy group, potentially using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated positions, where nucleophiles such as amines or thiols can replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its brominated positions allow for further functionalization, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, particularly in inhibiting carbonic anhydrase enzymes.
Medicine
Medicinally, compounds with similar structures are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfonamide group is crucial for these activities.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The brominated phenoxy and pyrazolyl groups can enhance binding affinity and selectivity towards certain receptors or enzymes, modulating their pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(2-((4-BROMOPHENOXY)METHYL)-1,4,3-OXATHIAZIN-5-YL)BENZAMIDE
- 5-BROMO-2-CHLOROPHENYL METHYL PHENOXY TETRAHYDROFURAN
Uniqueness
5-BROMO-N~2~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENESULFONAMIDE is unique due to its combination of a thiophenesulfonamide core with brominated phenoxy and pyrazolyl groups. This structure provides a unique set of chemical properties, making it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C14H11Br2N3O3S2 |
|---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
5-bromo-N-[1-[(4-bromophenoxy)methyl]pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11Br2N3O3S2/c15-10-1-3-12(4-2-10)22-9-19-8-11(7-17-19)18-24(20,21)14-6-5-13(16)23-14/h1-8,18H,9H2 |
InChI Key |
FSOUYHXMHLMURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)

![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)



![2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid](/img/structure/B10894698.png)
![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10894702.png)
